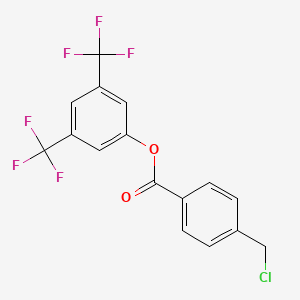

3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate

Description

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl] 4-(chloromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF6O2/c17-8-9-1-3-10(4-2-9)14(24)25-13-6-11(15(18,19)20)5-12(7-13)16(21,22)23/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRLSZQYPWXVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate typically involves the esterification of 4-(chloromethyl)benzoic acid with 3,5-bis(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing the trifluoromethyl group, such as 3,5-bis(trifluoromethyl)phenyl derivatives, in combating drug-resistant bacteria. For instance, derivatives synthesized from this compound exhibited potent antimicrobial properties against strains like Staphylococcus aureus, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound 9 | 1 µg/mL | S. aureus |

| Compound 16 | 2 µg/mL | MRSA |

| Compound 18 | 1-4 µg/mL | Various strains |

Drug Development

Trifluoromethyl Group in Drug Design

The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance pharmacodynamics and pharmacokinetics. This modification often leads to increased metabolic stability and bioavailability. Several FDA-approved drugs utilize this moiety, showcasing its importance in contemporary drug design .

Table 2: FDA-Approved Drugs Containing Trifluoromethyl Groups

| Drug Name | Indication | Structure Example |

|---|---|---|

| Fluoxetine | Antidepressant | Contains trifluoromethyl group |

| Alpelisib | Cancer treatment | Trifluoromethyl substituted |

| Ubrogepant | Migraine treatment | Includes trifluoromethyl moiety |

Synthetic Applications

Synthesis of Novel Compounds

3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate serves as a versatile precursor for synthesizing various pyrazole derivatives that exhibit antimicrobial properties. The synthesis involves reacting the compound with hydrazine derivatives, leading to the formation of pyrazole compounds that are being explored for their therapeutic potential .

Table 3: Synthesis Pathway for Pyrazole Derivatives

| Step | Reactants | Products |

|---|---|---|

| Hydrazone Formation | 3,5-Bis(trifluoromethyl)phenyl + Hydrazine | Hydrazone Intermediate |

| Pyrazole Formation | Hydrazone + Vilsmeier-Haack Reagent | Pyrazole Aldehyde |

| Final Derivative Synthesis | Pyrazole Aldehyde + Anilines | Target Pyrazole Derivatives |

Case Studies

Case Study: Antimicrobial Efficacy

A study published in Molecules demonstrated that compounds derived from 3,5-bis(trifluoromethyl)phenyl exhibited significant antimicrobial activity against various resistant bacterial strains. The research involved synthesizing a series of derivatives and evaluating their efficacy through MIC testing. The findings indicated that specific substitutions on the phenyl ring enhanced antibacterial activity significantly .

Case Study: Drug Design Innovations

Research into trifluoromethyl-containing drugs has led to the development of novel therapeutic agents that target specific pathways in disease mechanisms. A recent publication highlighted the role of trifluoromethyl benzoates in creating stable intermediates for further chemical transformations, emphasizing their utility in drug development processes .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It can influence signaling pathways, metabolic processes, and cellular responses, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent impacts of 3,5-bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate with related compounds:

Reactivity and Stability

- Chloromethyl Group Reactivity : The chloromethyl substituent in the target compound offers a site for nucleophilic substitution (e.g., with amines or thiols), enabling further derivatization. This contrasts with hydroxylated analogs (e.g., 5-chloro-2-hydroxybenzoate in ), where the -OH group increases polarity but limits chemical versatility.

- Trifluoromethyl Effects: The 3,5-bis(trifluoromethyl)phenyl group imparts electron-withdrawing effects, stabilizing the ester against hydrolysis compared to non-fluorinated analogs. Similar stabilization is observed in pyrazole derivatives (e.g., compounds 26–29 in ).

Biological Activity

3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C15H10ClF6O2

- CAS Number : 680579-24-2

- Molecular Weight : 360.69 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance lipophilicity and can influence binding affinity to enzymes or receptors. The chloromethyl group is believed to facilitate nucleophilic substitution reactions, which are crucial for its biological effects.

Key Mechanisms:

- Nucleophilic Substitution : The chloromethyl group can react with nucleophiles such as amines, leading to the formation of new compounds that may exhibit altered biological activities.

- Inhibition of Enzymatic Activity : Studies indicate that trifluoromethyl-substituted compounds can inhibit various enzymes involved in cancer cell proliferation and metabolism.

Anticancer Properties

Research has shown that derivatives of 3,5-bis(trifluoromethyl)phenyl compounds exhibit significant anticancer activity. For example:

- A study demonstrated that N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide inhibited liver cancer cell growth (HepG2 and Hep3B) in a concentration-dependent manner. The compound induced apoptosis and modulated the expression of apoptosis-regulating genes while inhibiting the STAT3 signaling pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| NHDC | HepG2 | 1 - 10.8 | Induces apoptosis via HNF 4α activation |

| NHDC | Hep3B | 1 - 10.8 | Inhibits STAT3 pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study focused on pyrazole derivatives containing the trifluoromethyl group reported significant activity against drug-resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). Minimum biofilm eradication concentrations (MBEC) were as low as 1 µg/mL against S. aureus .

| Compound | Target Bacteria | MBEC (µg/mL) |

|---|---|---|

| Compound 11 | S. aureus | 1 |

| Compound 28 | E. faecalis | 1 |

Case Studies

Several studies highlight the biological significance of this compound:

- Cancer Research : A study published in Wiley Periodicals explored how NHDC inhibited liver tumor growth in vivo at a dosage of 5 mg/kg by enhancing HNF 4α activity and inhibiting STAT3 .

- Antimicrobial Studies : Research indicated that various derivatives of this compound were effective against biofilms formed by resistant bacterial strains, demonstrating potential for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate, and what methodological considerations are critical for optimizing yield?

- Answer : The compound is synthesized via esterification between 4-(chloromethyl)benzoyl chloride and 3,5-bis(trifluoromethyl)phenol. Key steps include:

- Activation of the acid : Use thionyl chloride (SOCl₂) to convert 4-(chloromethyl)benzoic acid to its acyl chloride derivative.

- Esterification : Employ Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to couple the acyl chloride with the phenol derivative.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield optimization : Control reaction temperature (0–5°C for acid chloride formation) and stoichiometric excess of phenol (1.2–1.5 eq.) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

- Answer : Use a multi-technique approach:

- NMR spectroscopy : ¹H NMR (CDCl₃) to confirm the chloromethyl (–CH₂Cl, δ ~4.6 ppm) and aryl proton environments; ¹⁹F NMR for trifluoromethyl groups (δ ~-63 ppm, characteristic split signals due to coupling).

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 411.03 (calculated for C₁₆H₁₀ClF₆O₂).

- Elemental analysis : Validate C, H, and Cl content within ±0.3% of theoretical values .

Q. What are the stability profiles of this compound under standard laboratory conditions, and how should it be stored?

- Answer :

- Thermal stability : Decomposes above 150°C (DSC/TGA data). Avoid prolonged heating during synthesis.

- Hydrolytic sensitivity : The chloromethyl group is susceptible to hydrolysis. Store under anhydrous conditions (desiccator, argon atmosphere).

- Light sensitivity : Protect from UV exposure (amber glassware, –20°C storage).

- Recommended storage : –20°C in sealed vials with molecular sieves (3 Å) to absorb moisture .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) guide the design of derivatives based on this compound for targeted applications?

- Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies for reactivity analysis).

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging trifluoromethyl groups for van der Waals interactions).

- SAR development : Corrogate substituent effects (e.g., replacing –Cl with –Br) on binding affinity using free-energy perturbation (FEP) methods .

Q. What mechanistic insights explain contradictions in reaction outcomes when modifying the chloromethyl group?

- Answer : Discrepancies arise from competing pathways:

- Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions (e.g., with amines), but steric hindrance from trifluoromethyl groups may reduce reactivity.

- Elimination : Base-mediated dehydrohalogenation forms a vinyl chloride side product (detected via GC-MS). Mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

- Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation.

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of esterification .

Q. What role does this compound play in synthesizing advanced materials (e.g., liquid crystals, polymers), and what experimental protocols are critical?

- Answer :

- Polymer precursors : The chloromethyl group enables post-polymerization modifications (e.g., quaternization for ion-exchange membranes).

- Liquid crystals : Incorporate into mesogens via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to enhance thermal stability.

- Protocols : Ensure rigorous exclusion of oxygen (Schlenk techniques) during metal-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.